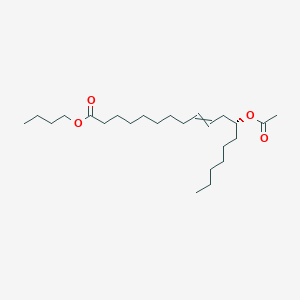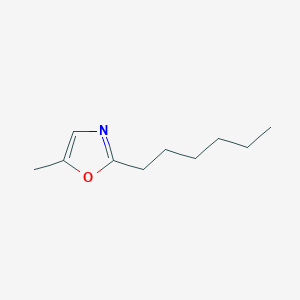
Phenocoll
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenocoll is a chemical compound with the molecular formula C10H14N2O2 . It has been used for various medical conditions such as gout, rheumatism, influenza virus infections, malaria, chorea, and pleuritis .
Molecular Structure Analysis
Phenocoll has a molecular formula of C10H14N2O2 and an average mass of 194.230 Da . Its systematic name is N-(4-Ethoxyphenyl)glycinamide . The structure consists of an ethoxyphenyl group attached to a glycine moiety .Physical And Chemical Properties Analysis
Phenocoll has a density of 1.2±0.1 g/cm3, a boiling point of 395.5±27.0 °C at 760 mmHg, and a flash point of 193.0±23.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Overview
The scientific research applications of Phenocoll, a compound known for its various uses in biological and ecological studies, offer diverse insights into phenology and plant physiology.
Phenocoll Research Insights
Early Research on Phenocoll :
- Phenocoll was initially studied for its effects on animals, indicating general paralysis in frogs and reduced heart rate in rabbits due to its action on the cerebrospinal axis (Phenocoll Hydrochlorate, 1892).
Phenology and Environmental Studies :
- Phenology, the study of recurring biological activities, has gained importance in climate change research. Phenocoll's relevance can be seen in studies where its derivatives or similar compounds might be used to understand plant responses to environmental cues (Elmendorf et al., 2016).
Genomic Studies and Phenomics :
- Phenomics, the systematic study of phenotypes on a genome-wide scale, is another area where Phenocoll-related research could be significant. It involves linking genetic variation to phenotypic expression, which might involve compounds like Phenocoll (Bilder et al., 2009).
Applications in Plant Science and Agriculture :
- Studies focusing on plant phenology have utilized methods that could involve Phenocoll or similar compounds to track plant and animal activity, which is essential in understanding the impact of climate change on agriculture (Denny et al., 2014).
Technological Applications in Phenotyping :
- Phenotyping, critical in crop science, involves the accurate and rapid acquisition of phenotypic information. Technologies using Phenocoll-like substances in this field are increasingly important for plant biology and agriculture (Yang et al., 2017).
Propiedades
Número CAS |
103-97-9 |
|---|---|
Nombre del producto |
Phenocoll |
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-amino-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13) |
Clave InChI |
LQJARUQXWJSDFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CN |
melting_point |
100.5 °C |
Otros números CAS |
103-97-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)






![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)